N-[4-chloro-6-[4-(2-hydroxybutyl)piperazin-1-yl]pyrimidin-5-yl]formamide
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Overview
Description
N-[4-chloro-6-[4-(2-hydroxybutyl)piperazin-1-yl]pyrimidin-5-yl]formamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-6-[4-(2-hydroxybutyl)piperazin-1-yl]pyrimidin-5-yl]formamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.
Substitution reactions: The pyrimidine ring is then subjected to substitution reactions to introduce the chloro and piperazine groups.
Hydroxybutylation: The piperazine moiety is further modified by introducing a hydroxybutyl group.
Formylation: Finally, the formamide group is introduced through a formylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-6-[4-(2-hydroxybutyl)piperazin-1-yl]pyrimidin-5-yl]formamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The formamide group can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-chloro-6-[4-(2-hydroxybutyl)piperazin-1-yl]pyrimidin-5-yl]formamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-chloro-6-[4-(2-hydroxybutyl)piperazin-1-yl]pyrimidin-5-yl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-[4-chloro-6-[4-(2-hydroxybutyl)piperazin-1-yl]pyrimidin-5-yl]formamide is unique due to its specific substitution pattern and the presence of both hydroxybutyl and formamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-chloro-6-[4-(2-hydroxybutyl)piperazin-1-yl]pyrimidin-5-yl]formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN5O2/c1-2-10(21)7-18-3-5-19(6-4-18)13-11(17-9-20)12(14)15-8-16-13/h8-10,21H,2-7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZSJJZVFUPCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCN(CC1)C2=C(C(=NC=N2)Cl)NC=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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